

# Application Notes and Protocols: Reductive Amination Using *tert*-Butyl *N*-(4-oxohexyl)carbamate

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## Compound of Interest

Compound Name:	<i>tert</i> -butyl <i>N</i> -(4-oxohexyl)carbamate
CAS No.:	1823014-27-2
Cat. No.:	B1472727

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## Introduction

Reductive amination stands as a cornerstone in modern organic synthesis for the formation of carbon-nitrogen bonds, prized for its efficiency and broad applicability in the pharmaceutical and agricultural industries.<sup>[1][2][3]</sup> This powerful transformation enables the conversion of aldehydes and ketones into primary, secondary, and tertiary amines.<sup>[4][5][6]</sup> The reaction proceeds via the initial formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, which is then reduced in situ to the desired amine.<sup>[5][7][8]</sup> This one-pot approach is highly favored due to its operational simplicity and the use of mild and selective reducing agents.<sup>[1][9]</sup>

This application note provides a detailed protocol for the reductive amination of a primary amine with ***tert*-butyl *N*-(4-oxohexyl)carbamate**, a substrate featuring a ketone functional group and a Boc-protected amine. The *tert*-butoxycarbonyl (Boc) protecting group is widely employed for its stability under various reaction conditions and its straightforward removal

under acidic conditions, allowing for differential reactivity and subsequent functionalization.[10][11][12] The protocol described herein utilizes sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ), a mild and selective reducing agent particularly well-suited for reductive aminations.[9][13][14]

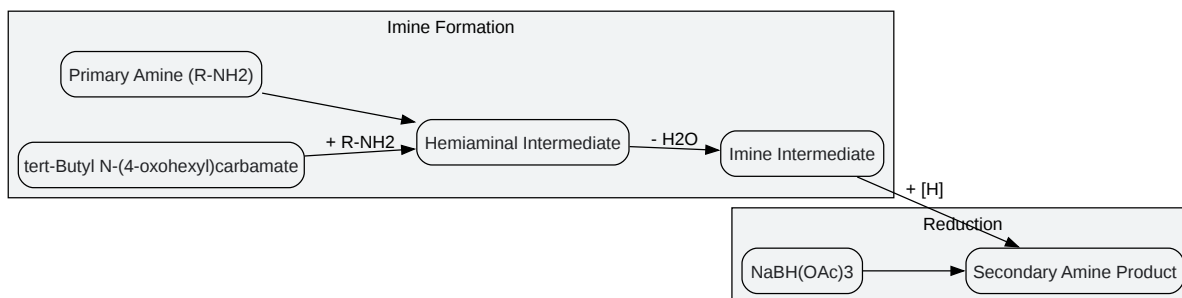
## Principle and Mechanism

Reductive amination involves two key steps that typically occur in a single reaction vessel:

- **Imine/Iminium Ion Formation:** The reaction is initiated by the nucleophilic attack of an amine on the carbonyl carbon of the ketone, **tert-butyl N-(4-oxohexyl)carbamate**. This is followed by dehydration to form an imine intermediate. Under the mildly acidic conditions often used, the imine can be protonated to form a more electrophilic iminium ion.[4][7][9]
- **Reduction:** A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to a C-N single bond, yielding the final amine product.[7][8]

The choice of reducing agent is critical for the success of a direct reductive amination.[9] The ideal reagent should selectively reduce the iminium ion intermediate much faster than the starting ketone.[4][13] Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) is an excellent choice for this purpose due to the steric and electron-withdrawing effects of the acetoxy groups, which moderate its reducing power.[13] Unlike stronger reducing agents like sodium borohydride ( $\text{NaBH}_4$ ),  $\text{NaBH}(\text{OAc})_3$  does not readily reduce aldehydes and ketones under neutral or mildly acidic conditions.[14] Another common reagent, sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ), is also effective but poses toxicity concerns due to the potential release of cyanide.[4]

## Reaction Mechanism Diagram



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Caption: Mechanism of Reductive Amination.

## Experimental Protocol

This protocol details the reductive amination of a generic primary amine with **tert-butyl N-(4-oxohexyl)carbamate** using sodium triacetoxyborohydride.

## Materials and Reagents

Reagent	CAS Number	Molecular Weight (g/mol)	Quantity	Moles (mmol)	Equivalents
tert-Butyl N-(4-oxohexyl)carbamate	132961-05-8	215.29	1.0 g	4.64	1.0
Primary Amine (e.g., Benzylamine)	100-46-9	107.15	0.55 g (0.54 mL)	5.11	1.1
Sodium Triacetoxyborohydride (NaBH(OAc) <sub>3</sub> )	56553-60-7	211.94	1.48 g	6.97	1.5
1,2-Dichloroethane (DCE)	107-06-2	98.96	20 mL	-	-
Saturated Sodium Bicarbonate (NaHCO <sub>3</sub> ) solution	-	-	~30 mL	-	-
Dichloromethane (DCM)	75-09-2	84.93	~60 mL	-	-
Anhydrous Sodium Sulfate (Na <sub>2</sub> SO <sub>4</sub> )	7757-82-6	142.04	As needed	-	-

**Safety Precautions:**

- Handle all chemicals in a well-ventilated fume hood.

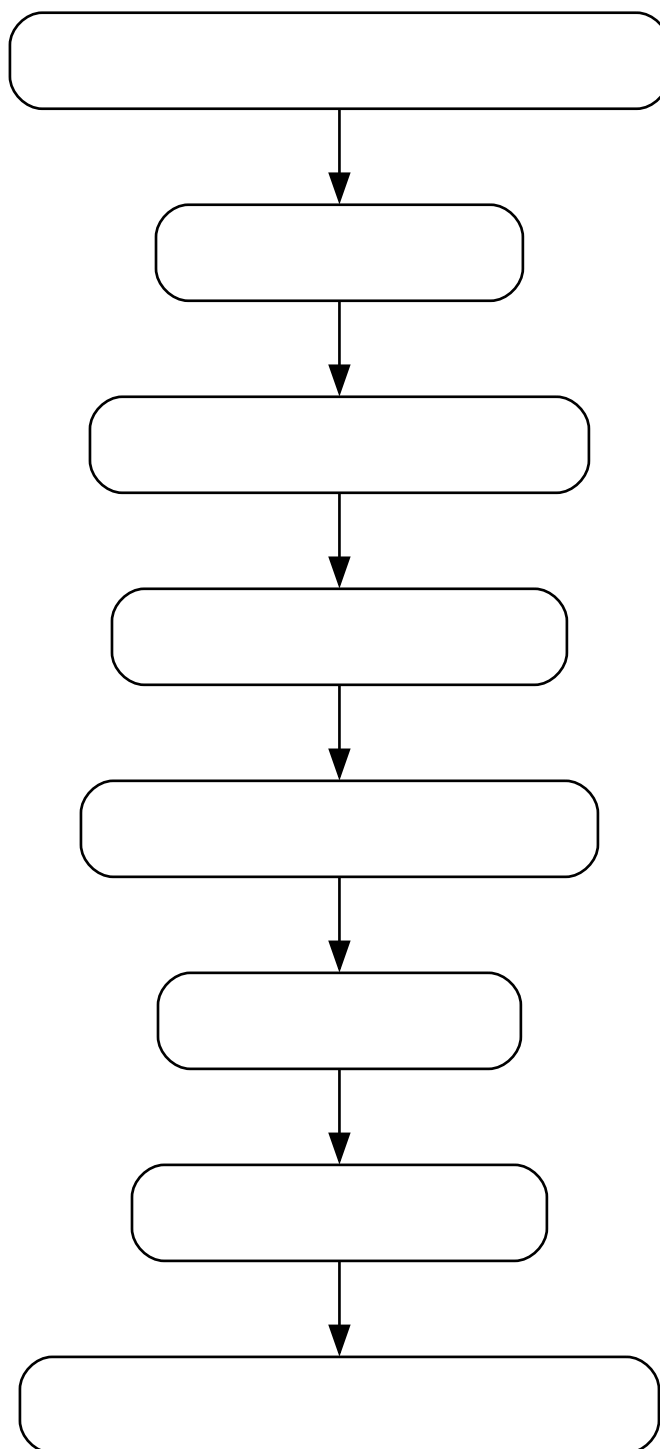
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Sodium triacetoxyborohydride is water-sensitive and should be handled in a dry environment.<sup>[15]</sup>
- 1,2-Dichloroethane is a suspected carcinogen; handle with extreme care.

## Step-by-Step Procedure

- **Reaction Setup:** To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add **tert-butyl N-(4-oxohexyl)carbamate** (1.0 g, 4.64 mmol) and the primary amine (e.g., benzylamine, 0.55 g, 5.11 mmol).
- **Solvent Addition:** Add 1,2-dichloroethane (20 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.
- **Addition of Reducing Agent:** Carefully add sodium triacetoxyborohydride (1.48 g, 6.97 mmol) to the reaction mixture in portions over 5 minutes. The addition may cause a slight exotherm.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 4-12 hours).
- **Work-up:**
  - Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~30 mL).
  - Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
  - Combine the organic layers and wash with brine (1 x 20 mL).
  - Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure secondary amine.

## Experimental Workflow Diagram



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Caption: Experimental workflow for reductive amination.

## Troubleshooting and Field-Proven Insights

- **Incomplete Reaction:** If the reaction stalls, a small amount of acetic acid (0.1-0.2 equivalents) can be added to catalyze the imine formation.<sup>[9][13]</sup> However, be cautious as excess acid can neutralize the amine and hinder the reaction.
- **Side Product Formation (Over-alkylation):** In some cases, especially with primary amines, dialkylation can be a competing side reaction.<sup>[9]</sup> Using a slight excess of the primary amine can help to minimize this.<sup>[9]</sup> Alternatively, a stepwise procedure where the imine is pre-formed before the addition of the reducing agent can be employed.<sup>[9]</sup>
- **Choice of Solvent:** 1,2-dichloroethane (DCE) is a common and effective solvent.<sup>[9][13]</sup> Tetrahydrofuran (THF) or acetonitrile can also be used.<sup>[9]</sup> Protic solvents like methanol are generally not recommended with  $\text{NaBH}(\text{OAc})_3$  as they can react with the reagent.<sup>[14][15]</sup>
- **Purification Challenges:** The polarity of the Boc-protected amine product can sometimes make separation from unreacted starting materials or byproducts challenging. Careful optimization of the eluent system for column chromatography is crucial. In some cases, an acidic or basic wash during the work-up can help remove certain impurities.

## Conclusion

This application note provides a comprehensive and reliable protocol for the reductive amination of **tert-butyl N-(4-oxohexyl)carbamate**. The use of sodium triacetoxyborohydride offers a mild and selective method for the synthesis of the corresponding secondary amine, a versatile intermediate in drug discovery and development. By following the detailed steps and considering the provided insights, researchers can confidently and efficiently perform this important transformation.

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